molecular formula C12H24N4O6S2 B12134685 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine

4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine

Katalognummer: B12134685
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: CUMAYYQTVLFUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine is a complex organic compound that features both morpholine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry and pharmaceutical applications. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of morpholine with piperazine in the presence of sulfonyl chloride. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine apart is its dual sulfonyl groups, which enhance its solubility and reactivity. This unique structure allows for more versatile applications in various fields of research and industry .

Eigenschaften

Molekularformel

C12H24N4O6S2

Molekulargewicht

384.5 g/mol

IUPAC-Name

4-(4-morpholin-4-ylsulfonylpiperazin-1-yl)sulfonylmorpholine

InChI

InChI=1S/C12H24N4O6S2/c17-23(18,15-5-9-21-10-6-15)13-1-2-14(4-3-13)24(19,20)16-7-11-22-12-8-16/h1-12H2

InChI-Schlüssel

CUMAYYQTVLFUPN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.